molecular formula C17H15N3OS3 B1609086 PTH-(S-phenylthiocarbamyl)cysteine CAS No. 4094-50-2

PTH-(S-phenylthiocarbamyl)cysteine

Cat. No.: B1609086
CAS No.: 4094-50-2
M. Wt: 373.5 g/mol
InChI Key: YKFOAIHDKYNTOA-UHFFFAOYSA-N
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Description

PTH-(S-phenylthiocarbamyl)cysteine is a synthetic amino acid derivative that has garnered significant attention in various fields of research and industry. It is a modified version of the natural amino acid cysteine, which possesses a thiol group (-SH) in its side chain. This compound is primarily used in peptide synthesis as an N-terminal protecting group, as a chiral auxiliary for asymmetric synthesis, and as a building block for designing bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PTH-(S-phenylthiocarbamyl)cysteine typically involves the reaction of cysteine with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction mixture is then extracted with an organic solvent like ethyl acetate. The product is purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These synthesizers can handle multiple steps of the synthesis process, including coupling, deprotection, and purification, to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: PTH-(S-phenylthiocarbamyl)cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The phenylthiocarbamyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents under basic conditions.

Major Products Formed:

    Oxidation: Formation of cystine through disulfide bond formation.

    Reduction: Regeneration of the free thiol group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

PTH-(S-phenylthiocarbamyl)cysteine has a wide range of applications in scientific research:

    Chemistry: Used as an N-terminal protecting group in peptide synthesis, facilitating the selective modification of peptides.

    Biology: Serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Medicine: Utilized in the design of bioactive molecules with potential therapeutic applications.

    Industry: Employed in the synthesis of complex organic molecules and as a building block for various chemical processes

Mechanism of Action

The mechanism of action of PTH-(S-phenylthiocarbamyl)cysteine involves its role as a protecting group in peptide synthesis. By attaching to the N-terminal of amino acids, it prevents unwanted side reactions during peptide bond formation. The phenylthiocarbamyl group can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form the desired peptide sequence .

Comparison with Similar Compounds

  • N-phenylthiocarbamylglycine
  • N-phenylthiocarbamylalanine
  • N-phenylthiocarbamylserine

Comparison: PTH-(S-phenylthiocarbamyl)cysteine is unique due to the presence of the thiol group in the cysteine moiety, which allows for the formation of disulfide bonds. This property is not present in similar compounds like N-phenylthiocarbamylglycine or N-phenylthiocarbamylalanine, making this compound particularly valuable in applications requiring thiol-disulfide chemistry .

Properties

IUPAC Name

(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methyl N-phenylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS3/c21-15-14(11-24-17(23)18-12-7-3-1-4-8-12)19-16(22)20(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,23)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFOAIHDKYNTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)SCC2C(=O)N(C(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393164
Record name PTH-(S-phenylthiocarbamyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4094-50-2
Record name PTH-(S-phenylthiocarbamyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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